Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylformamide-dimethylacetal (DMF-DMA). The reaction is carried out in a solvent such as dry xylene at elevated temperatures. The process involves the formation of an intermediate, which then reacts with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)propionate
- N,N-Dimethyl-β-alanine methyl ester
- Methyl β-(dimethylamino)propionate
Uniqueness
Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings.
- Molecular Formula: C14H17N3O2
- Molar Mass: 259.3 g/mol
- CAS Number: 1217885-74-9
- Density: 1.17 g/cm³ (predicted)
- Boiling Point: 451.1 °C (predicted)
- pKa: 15.28 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with dimethylaminomethylene reagents under controlled conditions. The resultant product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antiproliferative Activity
Recent studies have demonstrated that indole-based compounds, including this compound, exhibit promising antiproliferative effects against various cancer cell lines. For instance, a study reported that related indole derivatives showed growth inhibition values (GI50) ranging from 37 nM to 66 nM against multiple cancer types, indicating their potential as anticancer agents .
Compound | GI50 (nM) | Cancer Cell Lines Tested |
---|---|---|
Va | 37 | Various |
Vb | 59 | Various |
Vc | 56 | Various |
Vd | 66 | Various |
The mechanism underlying the antiproliferative activity of these compounds often involves the induction of apoptosis through caspase activation. For example, compounds have been identified as caspase-3 activators, suggesting a pathway for inducing programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study examining various alkaloids found that certain derivatives exhibited minimum inhibitory concentration (MIC) values that indicate effective antibacterial properties .
Microorganism | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.039 |
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives:
- Anticancer Studies : A series of indole derivatives were tested against a panel of human cancer cell lines, revealing that modifications at specific positions on the indole ring significantly influenced their potency .
- Antimicrobial Evaluations : Research involving a broad range of synthesized alkaloids demonstrated that certain structural features correlate with enhanced antimicrobial activity, providing insights into designing more effective agents .
Properties
CAS No. |
1217885-77-2 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)8-14-11-9-6-4-5-7-10(9)15-12(11)13(17)18-3/h4-8,15H,1-3H3 |
InChI Key |
CDIZQFATVIVHGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(NC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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